2-Methyl-5-hydroxytryptamine
Overview
Description
Synthesis Analysis
The synthesis of 5-HT and its derivatives, including 2-Methyl-5-hydroxytryptamine, often involves complex biochemical pathways starting from amino acids like tryptophan. For instance, 5-HT is synthesized in two steps: hydroxylation of tryptophan to 5-hydroxytryptophan, followed by decarboxylation to 5-HT (Clark, Weissbach, & Udenfriend, 1954). Modifications to the indole nucleus, such as methylation, can alter the compound's biological activity and receptor affinity.
Molecular Structure Analysis
The molecular structure of serotonin and its analogs plays a crucial role in their biological function. Studies on the conformational characteristics and electrostatic potentials of serotonin receptor agonists have provided insights into their activity (Arvidsson et al., 1988). The specific structure of 2-Methyl-5-hydroxytryptamine, with a methyl group at the 2 position of the indole ring, may influence its interaction with serotonin receptors.
Chemical Reactions and Properties
The oxidation chemistry of 5-HT has been studied extensively, revealing the formation of various dimers and other products under oxidative conditions (Wrona & Dryhurst, 1990). These reactions are significant for understanding the metabolic pathways and potential therapeutic applications or toxicities of serotonin derivatives.
Physical Properties Analysis
The physical properties of 5-HT and related compounds, including solubility, melting points, and spectroscopic characteristics, are essential for their formulation and therapeutic use. Experimental and theoretical studies on the vibrational spectrum of 5-HT have provided valuable information on its physical properties (Bayari, Saǧlam, & Ustundag, 2005).
Chemical Properties Analysis
The chemical properties of serotonin and its derivatives, including reactivity, stability, and interactions with biological molecules, are critical for their biological effects and potential therapeutic applications. For example, the enzymatic oxidation of 5-HT in human serum highlights the complex metabolic pathways serotonin undergoes in the body (Martin, Benditt, & Eriksen, 1960).
Scientific Research Applications
Neuropharmacology and Behavior : 2-Methyl-5-hydroxytryptamine increases locomotor activity in rats when injected into the ventral tegmental area, suggesting a role in dopaminergic modulation in the mesolimbic system (Gillies, Mylecharane, & Jackson, 1996).
Gastrointestinal Research : It mimics the effects of 5-HT on the rat vagus nerve, indicating its relevance in gastrointestinal functions. Also, 5-HT applied to intestinal mucosa activates 5-hydroxytryptamine-3 receptors, triggering action potentials in myenteric neurons (Ireland & Tyers, 1987); (Bertrand et al., 2000).
Cardiovascular Studies : Its effects include a fall in blood pressure and increased tail and plantar foot surface temperatures in rats, suggesting dilatation in cutaneous circulations. 5-HT receptors also mediate vasoconstrictor effects in human coronary arteries (Key & Wigfield, 1992); (Nilsson et al., 1999).
Molecular Biology : 2-Methyl-5-hydroxytryptamine selectively activates 5-HT3 receptors, aiding in understanding the receptor's molecular biology and pharmacology (Boess & Martin, 1994).
Neurobiology and Psychiatric Disorders : Studies indicate the potential of 5-HT receptor agonists in treating psychiatric disorders, with specific applications in anxiety and mood disorders (Nutt, Erritzoe, & Carhart-Harris, 2020).
Enterochromaffin Cell Research : Enterochromaffin cells release 5-hydroxytryptamine during glucose sensing, which regulates gastrointestinal motility and secretion (Kim et al., 2001).
Serotonin Syndrome and Other Conditions : 2-Methyl-5-hydroxytryptamine is implicated in various conditions like Serotonin Syndrome, modulating gastrointestinal motility, vascular tone, and platelet function (Mohammad-Zadeh, Moses, & Gwaltney-Brant, 2008).
Insect Neurobiology : Insect 5HT1 receptor cloning and its pharmacological properties suggest potential applications in neurobiology, physiology, and pharmacology (Troppmann et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7/h2-3,6,13-14H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWNEDARFVJQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228927 | |
Record name | 2-Methyl-5-HT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-hydroxytryptamine | |
CAS RN |
78263-90-8 | |
Record name | 2-Methyl-5-HT | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78263-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-HT | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078263908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-5-HT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78263-90-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-5-hydroxytryptamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77Z9HJT2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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